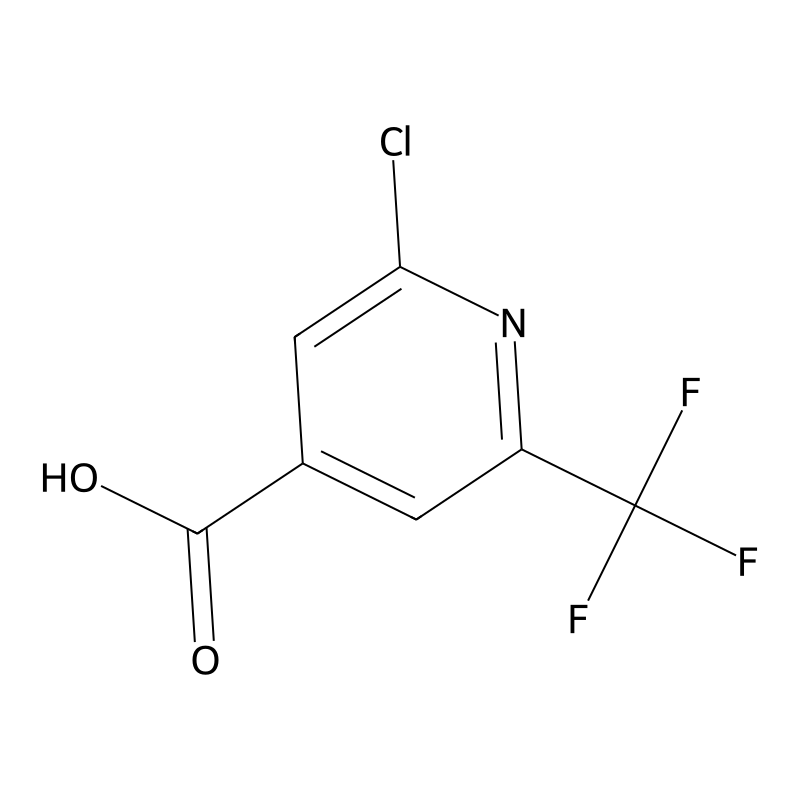2-Chloro-6-(trifluoromethyl)isonicotinic acid
Catalog No.
S1900566
CAS No.
796090-23-8
M.F
C7H3ClF3NO2
M. Wt
225.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
796090-23-8
Product Name
2-Chloro-6-(trifluoromethyl)isonicotinic acid
IUPAC Name
2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Molecular Formula
C7H3ClF3NO2
Molecular Weight
225.55 g/mol
InChI
InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
InChI Key
OMXMPMNUSMLQQS-UHFFFAOYSA-N
SMILES
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O
Canonical SMILES
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O
TFMICA is a nitrogen-containing compound with the molecular formula C7H3ClF3NO2. It is a potent inhibitor of c-Jun N-terminal kinase (JNK) and has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties.
TFMICA is a white to off-white crystalline powder that is sparingly soluble in water, but soluble in organic solvents such as DMSO, DMF, and methanol. It has a melting point of 213-217°C and a molecular weight of 233.55 g/mol. The compound is stable under normal conditions but decomposes at elevated temperatures and in the presence of light.
TFMICA can be synthesized by various methods, including the reaction of isonicotinic acid with 2-chloro-6(trifluoromethyl)phenol in the presence of dehydrating agent such as thionyl chloride.. Several characterization methods such as spectroscopic techniques, chromatography and x-ray crystallography are used to confirm the structure and purity of TFMICA.
Several analytical methods have been used to detect and quantify TFMICA, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
TFMICA exhibits potent anti-inflammatory properties by inhibiting the activity of JNK, a kinase that plays a crucial role in regulating the production of cytokines, chemokines, and other inflammatory mediators. In addition, TFMICA has been shown to possess anti-cancer and anti-fibrotic activities by suppressing tumor growth, angiogenesis, and fibrosis in various in vitro and in vivo models.
In scientific experiments, TFMICA has been shown to be generally safe and well-tolerated, with no significant adverse effects observed at therapeutic doses. However, the compound may exhibit toxicity at high concentrations or after prolonged exposure, and it should be handled with care in strict accordance with established safety protocols.
TFMICA has potential applications in various fields of research, including inflammation, cancer, and fibrosis. In inflammation, TFMICA can be used as a tool to study the role of JNK in mediating immune responses and to develop novel anti-inflammatory agents. In cancer, TFMICA can be used to target JNK-mediated signaling pathways that promote tumor growth and survival, and to develop new therapies for cancer. In fibrosis, TFMICA can be used to inhibit the activation of fibroblasts and myofibroblasts, which are key players in the development of fibrosis.
TFMICA is currently being studied in various preclinical and clinical trials for its therapeutic potential in inflammation, cancer, and fibrosis. Several pharmaceutical companies are developing TFMICA-based compounds for the treatment of these diseases.
The potential implications of TFMICA in various fields of research and industry are vast. In addition to its applications in inflammation, cancer, and fibrosis, TFMICA can also be used as a tool for drug discovery and as a chemical probe to study the function of protein kinases. Furthermore, TFMICA-based compounds can be developed as diagnostic agents, imaging probes, and therapeutic agents for a variety of diseases.
Limitations:
Despite its potential applications, TFMICA has some limitations that need to be addressed. For example, TFMICA may exhibit off-target effects and may interact with other proteins besides JNK, which may limit its selectivity and specificity. In addition, the pharmacokinetic properties of TFMICA need to be optimized to maximize its efficacy and minimize its toxicity.
Some potential future directions for research involving TFMICA include:
1. Developing TFMICA-based compounds with improved selectivity, potency, and pharmacokinetic properties.
2. Studying the role of JNK in other diseases besides inflammation, cancer, and fibrosis.
3. Investigating the molecular mechanism of action of TFMICA and its derivatives.
4. Developing new analytical methods to detect and quantify TFMICA and its metabolites.
5. Developing new imaging probes and diagnostic agents based on TFMICA.
6. Studying the potential applications of TFMICA in tissue engineering and regenerative medicine.
7. Developing new chemical probes to study the function of other protein kinases besides JNK.
8. Investigating the potential applications of TFMICA in plant biology, as JNK homologs are present in plants and have been shown to play a role in stress responses and growth regulation.
9. Studying the potential applications of TFMICA in drug delivery and formulation, as TFMICA can be encapsulated in various drug delivery systems such as liposomes, nanoparticles, and microspheres.
10. Investigating the potential applications of TFMICA in environmental remediation, as JNK has been shown to play a role in the response of plants and animals to environmental stressors.
In conclusion, TFMICA is a promising compound with potential applications in various fields of research and industry. While more research is needed to fully understand its properties and mechanisms of action, TFMICA represents a valuable tool for studying JNK-mediated signaling pathways and for developing new therapies for inflammation, cancer, and fibrosis.
XLogP3
2.3
Wikipedia
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








